Phosphoramidic acid, diethyl-, cyclic trimethylene ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidic acid, diethyl-, cyclic trimethylene ester is a chemical compound with the molecular formula C7-H16-N-O3-P and a molecular weight of 193.21 g/mol . This compound is known for its unique structure, which includes a cyclic trimethylene ester group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
The synthesis of phosphoramidic acid, diethyl-, cyclic trimethylene ester can be achieved through several methods. One common approach involves the ring-opening polymerization of cyclic esters using phosphoric acid as a catalyst . This method is efficient and can be carried out under mild conditions. Another method involves the hydrolysis of phosphinates and phosphonates, which can be performed under both acidic and basic conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phosphoramidic acid, diethyl-, cyclic trimethylene ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trimethylsilyl halides for hydrolysis and dealkylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrolysis of this compound can yield phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphoramidic acid, diethyl-, cyclic trimethylene ester has a wide range of scientific research applications. In chemistry, it is used as a catalyst for the ring-opening polymerization of cyclic esters, which is important for the synthesis of polyesters . In biology and medicine, this compound is used in the development of biodegradable materials and drug delivery systems due to its biocompatibility and biodegradable properties . In industry, it is used in the production of eco-friendly materials and medical devices.
Wirkmechanismus
The mechanism of action of phosphoramidic acid, diethyl-, cyclic trimethylene ester involves its role as a bifunctional catalyst. It promotes the ring-opening polymerization of cyclic esters through a bifunctional activation mechanism . This involves the activation of both the monomer and the propagating alcohol, leading to efficient polymerization under mild conditions. The molecular targets and pathways involved in this mechanism include the interaction of the phosphoramidic acid with the ester groups of the monomers.
Vergleich Mit ähnlichen Verbindungen
Phosphoramidic acid, diethyl-, cyclic trimethylene ester can be compared with other similar compounds such as phosphoric acid, diethyl ester, and phosphoramidic acid, diethyl ester . These compounds share similar structural features but differ in their reactivity and applications. For example, phosphoric acid, diethyl ester is commonly used as a catalyst in different types of polymerization reactions, while phosphoramidic acid, diethyl ester is used in the synthesis of various phosphoramidate derivatives . The unique cyclic structure of this compound makes it particularly effective in specific applications, such as the synthesis of high molar mass polyesters .
Eigenschaften
CAS-Nummer |
102305-53-3 |
---|---|
Molekularformel |
C7H16NO3P |
Molekulargewicht |
193.18 g/mol |
IUPAC-Name |
N,N-diethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H16NO3P/c1-3-8(4-2)12(9)10-6-5-7-11-12/h3-7H2,1-2H3 |
InChI-Schlüssel |
APSAJCCHORDGJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P1(=O)OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.